molecular formula C19H18N6O5S B11064835 N-(4-ethoxy-2-nitrophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide

N-(4-ethoxy-2-nitrophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B11064835
M. Wt: 442.5 g/mol
InChI Key: OMXHFDJPXWMLPV-UHFFFAOYSA-N
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Description

N~1~-(4-ETHOXY-2-NITROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes an ethoxy group, a nitrophenyl group, a phthalazinyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ETHOXY-2-NITROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Hydrazinecarbothioamide Formation: The final step involves the reaction of the acylated intermediate with hydrazine and carbon disulfide to form the hydrazinecarbothioamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-ETHOXY-2-NITROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Amino Derivatives: Formed through reduction of the nitro group.

    Nitroso Derivatives: Formed through partial oxidation.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N~1~-(4-ETHOXY-2-NITROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-ETHOXY-2-NITROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethoxy-2-nitrophenyl)acetamide: Shares the ethoxy and nitrophenyl groups but lacks the phthalazinyl and hydrazinecarbothioamide moieties.

    N-(4-Ethoxy-2-nitrophenyl)hexopyranosylamine: Contains the ethoxy and nitrophenyl groups but has a different overall structure.

Uniqueness

N~1~-(4-ETHOXY-2-NITROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N6O5S

Molecular Weight

442.5 g/mol

IUPAC Name

1-(4-ethoxy-2-nitrophenyl)-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea

InChI

InChI=1S/C19H18N6O5S/c1-2-30-13-7-8-15(16(9-13)25(28)29)21-19(31)23-22-17(26)11-24-18(27)14-6-4-3-5-12(14)10-20-24/h3-10H,2,11H2,1H3,(H,22,26)(H2,21,23,31)

InChI Key

OMXHFDJPXWMLPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)[N+](=O)[O-]

Origin of Product

United States

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